3-Monoiodothyronine Exhibits Negligible Competition for Synaptosomal T3 Binding Sites Compared to T4 and rT3
In rat cerebral cortex synaptosomal binding assays, 3-monoiodothyronine (3-T1) demonstrated minimal competitive displacement of T3 binding, whereas structurally related iodothyronines required substantially elevated concentrations to achieve 50% inhibition. Specifically, T4 required 27-fold higher concentration, 3,5-T2 required 135-fold higher concentration, and rT3 required 1000-fold higher concentration to depress T3 binding by 50% [1]. In contrast, 3-T1, along with 3,3′-T2, 3′,5′-T2, 3′-T1, and thyronine, exhibited little to no effect on T3 binding within the tested concentration range [1].
| Evidence Dimension | Relative competitive potency for synaptosomal T3 binding sites (concentration required for 50% inhibition) |
|---|---|
| Target Compound Data | Minimal to no competition (no significant depression of T3 binding observed) |
| Comparator Or Baseline | T4 (27-fold T3 concentration); 3,5-T2 (135-fold); rT3 (1000-fold); T3 (baseline Kd = 3.22×10⁻¹¹ M for high-affinity site, 2.64×10⁻⁹ M for low-affinity site) |
| Quantified Difference | >1000-fold lower competitive potency than rT3; >135-fold lower than 3,5-T2 |
| Conditions | Synaptosomal fraction from rat cerebral cortex; competitive radioligand binding assay with ¹²⁵I-T3 |
Why This Matters
This data confirms that 3-T1 does not functionally interact with nuclear or synaptosomal T3 receptors, making it a suitable negative control for thyroid hormone receptor-mediated transcriptional assays and ensuring experimental specificity when studying T3-dependent pathways.
- [1] High Affinity 3,5,3′-L-Triiodothyronine Binding to Synaptosomes in Rat Cerebral Cortex. Endocrinology. 1982. The Endocrine Society. View Source
